Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide
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Overview
Description
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide is an organic compound characterized by the presence of a phenyl group attached to a methanimine N-oxide moiety, which is further connected to a 3-phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide typically involves the reaction of aniline derivatives with appropriate aldehydes or ketones, followed by oxidation. One common method includes the condensation of aniline with cinnamaldehyde to form the intermediate Schiff base, which is then oxidized using hydrogen peroxide or other oxidizing agents to yield the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide moiety. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline
- N-(3-phenylprop-2-en-1-yl)aniline
- Phenyl-N-(3-phenylprop-2-yn-1-yl)methanimine
Comparison: Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide is unique due to the presence of the N-oxide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The N-oxide group can participate in redox reactions, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
CAS No. |
805260-24-6 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-phenyl-N-(3-phenylprop-2-enyl)methanimine oxide |
InChI |
InChI=1S/C16H15NO/c18-17(14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2 |
InChI Key |
KWTIICKXEDUGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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